molecular formula C23H28N4OS B4281607 2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE

2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE

Cat. No.: B4281607
M. Wt: 408.6 g/mol
InChI Key: CALZJSJQYXFHJH-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a phenylethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenylethyl and isopropylphenyl groups. The final step usually involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-ethyl-5-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
  • N-(2-phenylethyl)acetamide
  • N-(4-isopropylphenyl)acetamide

Uniqueness

2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the triazole ring and the phenylethyl group provides unique chemical properties that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4OS/c1-4-27-21(15-10-18-8-6-5-7-9-18)25-26-23(27)29-16-22(28)24-20-13-11-19(12-14-20)17(2)3/h5-9,11-14,17H,4,10,15-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALZJSJQYXFHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
Reactant of Route 5
2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-ETHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE

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